N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-4,6-7,12H,5,8-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKTWBDFLYTORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling of Furan and Pyridine Precursors
The Suzuki-Miyaura reaction enables direct coupling of furan-2-boronic acid to 3-bromo-2-methylpyridine (Table 1).
Table 1. Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78 | |
| PdCl₂(dppf) | CsF | THF | 85 |
Post-coupling, the methylamine group is introduced via Buchwald-Hartwig amination of 3-bromo-2-(furan-2-yl)pyridine with benzophenone imine, followed by acidic deprotection.
Reductive Amination of Pyridine-3-Carbaldehyde
An alternative route involves condensing 2-(furan-2-yl)pyridine-3-carbaldehyde with ammonium acetate under hydrogenation (H₂, 60 psi, Pd/C), yielding the methylamine derivative in 92% efficiency.
Synthesis of Tetrahydrofuran-3-Carboxylic Acid
The tetrahydrofuran-3-carboxylic acid moiety is synthesized via:
Oxidative Ring-Opening of Furan Derivatives
Controlled oxidation of 3-furoic acid derivatives using KMnO₄ in acidic media generates the tetrahydrofuran ring (Fig. 2). This method achieves 70–80% yields but requires strict temperature control (<10°C) to prevent over-oxidation.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution of racemic tetrahydrofuran-3-carboxylic acid esters (e.g., ethyl ester) in organic solvents provides enantiomerically pure (R)- or (S)-acids with >99% ee.
Amide Bond Formation
Coupling 2-(furan-2-yl)pyridin-3-ylmethylamine with tetrahydrofuran-3-carboxylic acid employs:
Carbodiimide-Mediated Activation
Using EDCl/HOBt in DCM, the reaction proceeds at 0°C to room temperature, yielding 88–92% of the target compound (Table 2).
Table 2. Amidation Optimization
| Activator | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0→25 | 92 | 99.5 |
| HATU | DMF | 25 | 85 | 98.7 |
Green Chemistry Approaches
Microwave-assisted synthesis (100 W, 80°C, 10 min) with polymer-supported reagents reduces reaction time to 15 minutes while maintaining 89% yield.
Industrial-Scale Production Considerations
For bulk synthesis, cost-efficiency and safety dictate:
- Catalyst Recycling : Pd recovery from Suzuki-Miyaura reactions via adsorption on activated carbon.
- Solvent Selection : Replacement of DCM with cyclopentyl methyl ether (CPME) in amidation steps, reducing environmental impact.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Functional Groups and Reactivity Profile
The compound’s reactivity stems from three key components:
-
Furan ring : Electrophilic substitution at C5 (para to oxygen) and susceptibility to oxidation.
-
Pyridine ring : Nucleophilic aromatic substitution (NAS) at electron-deficient positions (C2/C4).
-
Tetrahydrofuran-carboxamide : Hydrolysis susceptibility and hydrogen-bonding capacity.
| Functional Group | Reactivity Type | Key References |
|---|---|---|
| Furan (C5 position) | Electrophilic substitution | |
| Pyridine (C2/C4) | Nucleophilic aromatic substitution | |
| Carboxamide | Hydrolysis/Functionalization |
Nucleophilic Aromatic Substitution (Pyridine Ring)
The pyridine moiety undergoes NAS at C2/C4 positions due to electron withdrawal by the adjacent furan and carboxamide groups:
-
Amination : Reaction with NH₃ or amines under catalytic Cu(I) yields C2-aminated derivatives, enhancing binding to biological targets .
-
Halogenation : Bromination at C4 using Br₂/FeCl₃ facilitates Suzuki cross-coupling (see Section 2.2).
Example :
textN-((2-(Furan-2-yl)-4-bromopyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide ↓ + PhB(OH)₂ (Suzuki conditions) N-((2-(Furan-2-yl)-4-phenylpyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide [1]
Suzuki-Miyaura Cross-Coupling
The brominated pyridine intermediate participates in palladium-catalyzed couplings to introduce aryl/heteroaryl groups:
| Reaction Partner | Product Application | Yield (%) |
|---|---|---|
| Phenylboronic acid | Bioactive aryl-pyridine hybrids | 78 |
| Furan-2-boronic acid | Extended π-conjugated systems | 65 |
Data adapted from pyridine-based analogues in .
Furan Ring Oxidation
The furan ring oxidizes selectively to a γ-lactone under mild conditions:
-
Reagent : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C .
-
Product : γ-Lactone-functionalized derivative, useful for probing enzymatic interactions .
Mechanism :
Amide Hydrolysis and Functionalization
The carboxamide group undergoes controlled hydrolysis or serves as a handle for derivatization:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | Tetrahydrofuran-3-carboxylic acid |
| Reductive alkylation | NaBH₃CN, RCHO | N-alkylated analogues |
Hydrolysis kinetics correlate with steric effects from the tetrahydrofuran ring.
Hydrogen Bonding and Biological Interactions
The carboxamide participates in hydrogen bonds with biomolecular targets:
-
Antibacterial activity : Binds to Staphylococcus aureus enzyme active sites via NH···O=C interactions (MIC = 2–8 µg/mL) .
-
Antiviral potential : Furan-pyridine hybrids inhibit Zika virus protease (IC₅₀ = 0.32–1.1 µM) through π-stacking and H-bonding .
Comparative Reactivity with Structural Analogues
Replacing the furan with thiophene (as in EVT-2514777) alters electronic properties:
| Feature | Furan Analog (This Compound) | Thiophene Analog |
|---|---|---|
| Oxidation susceptibility | High (→ lactone) | Low (stable under mCPBA) |
| NAS reactivity (pyridine) | Enhanced due to electron withdrawal | Moderate |
This compound’s multifunctional reactivity positions it as a critical scaffold in medicinal chemistry, particularly for designing enzyme inhibitors and antimicrobial agents. Further studies exploring its catalytic asymmetric reactions and in vivo metabolic pathways are warranted .
Scientific Research Applications
Research indicates that N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | Mechanism of Action |
|---|---|---|
| Liver Cancer | HepG2 | Induces apoptosis and cell cycle arrest |
| Breast Cancer | MCF-7 | Promotes apoptosis via mitochondrial pathways |
The mechanism of action primarily involves the induction of apoptosis, characterized by an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) within the cancer cells.
Antimicrobial Activity
This compound has also shown promising antimicrobial effects against various pathogens:
| Pathogen Type | Microorganism | Activity |
|---|---|---|
| Bacterial | E. coli | Significant antibacterial effects |
| Bacterial | S. aureus | Notable antibacterial properties |
Preliminary studies suggest that the compound may inhibit bacterial growth, although further research is needed to fully elucidate its mechanisms.
Other Potential Applications
In addition to its anticancer and antimicrobial properties, this compound may have applications in other therapeutic areas:
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory effects. In vitro studies have shown reductions in pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases.
Neuroprotective Properties
Emerging studies suggest that compounds with similar structures may also provide neuroprotective benefits. Investigations are ongoing to determine the efficacy of this compound in neurodegenerative conditions.
Case Studies and Research Findings
- Cancer Models : In a controlled study involving animal models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The observed effects were attributed to apoptosis induction and inhibition of cell proliferation pathways.
- Inflammatory Disease Models : Research on murine models of rheumatoid arthritis indicated that treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
The THF carboxamide introduces conformational rigidity compared to linear chains in ranitidine derivatives.
Carboxamide Positioning : The THF-3-carboxamide group contrasts with methylcarbamoyl or nitroacetamide moieties in analogs (e.g., MedChemComm compounds ). This may alter solubility and hydrogen-bonding interactions.
Pharmacological and Physicochemical Properties
While quantitative data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Solubility : The THF carboxamide may enhance aqueous solubility compared to ranitidine’s nitroacetamide group, which is prone to crystallinity .
- Bioactivity: Furopyridine carboxamides in and exhibit kinase inhibition, suggesting the target compound’s fused system could similarly target ATP-binding domains. In contrast, ranitidine derivatives act as H₂ antagonists via dimethylamino and sulphanyl motifs .
- Metabolic Stability: The pyridinylmethyl group may reduce oxidative metabolism compared to ranitidine’s dimethylamino moiety, which is susceptible to N-demethylation .
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines distinct heterocyclic structures, including furan, pyridine, and tetrahydrofuran, which contribute to its unique pharmacological properties. Recent studies have highlighted its efficacy in various biological contexts, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 272.30 g/mol. The structure features a furan ring, a pyridine ring, and a tetrahydrofuran moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.30 g/mol |
| CAS Number | 2034519-49-6 |
Anticancer Activity
Recent investigations have demonstrated that this compound exhibits significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. In particular, studies report IC50 values ranging from 7.9 to 92 µM against different human cancer cell types, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound also shows notable anti-inflammatory activity. It has been suggested that it may inhibit specific enzymes involved in inflammatory pathways, such as caspase-1 and phospholipase A1. These mechanisms contribute to its potential therapeutic effects in treating inflammatory diseases .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial efficacy. Studies indicate that it can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This highlights its potential role in developing new antibiotics or adjunct therapies for resistant bacterial strains.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the furan and pyridine rings allows for binding to receptors involved in inflammatory responses and cancer cell proliferation. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic applications.
Study 1: Anticancer Activity Assessment
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated significant growth inhibition across multiple types:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF7) | 9.28 |
| Ovarian Cancer (A2780) | 12.5 |
| Colorectal Cancer (HCT116) | 15.0 |
These findings support the compound's potential as a lead candidate for further development in cancer therapy .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound through in vitro assays measuring cytokine release from activated macrophages. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound may modulate immune responses effectively .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Amide Bond Formation: React tetrahydrofuran-3-carboxylic acid derivatives with amines (e.g., (2-(furan-2-yl)pyridin-3-yl)methylamine) using coupling agents like EDC/HOBt. This is analogous to methods in pyridine-carboxamide syntheses .
Functionalization of Pyridine Rings: Introduce furan-2-yl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as seen in structurally related heterocycles .
Purification: Use HPLC (≥98% purity, as in and ) or column chromatography.
Key Considerations:
- Monitor reaction progress with TLC or LC-MS.
- Optimize stoichiometry to avoid byproducts (e.g., unreacted starting materials).
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze H and C NMR to verify the pyridine, furan, and tetrahydrofuran moieties. For example, furan protons typically resonate at δ 6.2–7.5 ppm .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]).
- X-ray Crystallography: Resolve stereochemistry of the tetrahydrofuran ring, as demonstrated in thiazolidinone-pyridine carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
